5-Iodoorotic acid
Overview
Description
5-Iodoorotic acid is a crystalline compound with a molecular weight of 281.99 . It is light yellow in color . The empirical formula is C5H3IN2O4 .
Synthesis Analysis
The synthesis of orotic acid derivatives, including 5-Iodoorotic acid, has been studied . The synthesis was conducted according to the protocol given by Britikova. Briefly, to a solution of 2 mmol orotic acid in ethanol/butanol (50 mL), a catalytic amount of HCl was added. The resulting mixture was refluxed for 10 h with stirring, followed by in vacuo evaporation of the solvent .
Molecular Structure Analysis
The molecular structure of 5-Iodoorotic acid is represented by the SMILES string Oc1nc(O)c(I)c(n1)C(O)=O . The InChI key is NWVVOUXUHGRCGE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Iodoorotic acid is a crystalline compound . It is light yellow in color . The solubility of 5-Iodoorotic acid in ethanol/water 1:1 is 10 mg/ml, forming a clear colorless solution .
Scientific Research Applications
Microbiological Activities : 5-Iodoorotic acid has been studied for its microbiological activities. It was found that it per se is not utilizable for the growth of S. faecalis or L. casei. In high concentrations, 5-Iodoorotic acid inhibited the growth of L. bulgaricus 09, attributed to the formation of iodide ion (Prusoff, 1954).
Non-utilization in Animal Tissues : Research on the incorporation of radioactive iodinated pyrimidines like iodouridine and iodoorotic acid into normal tissue, regenerating liver, and experimental tumors found no significant preferential concentration in vivo (Prusoff, Holmes, & Welch, 1953).
Metal Complexation Studies : The complexation of metal ions with various pyrimidine derivatives, including 5-Iodoorotic acid, was studied to understand the effect of metal ions on the double-stranded helical structure of nucleic acids (Tucci, Takahashi, Tucci, & Li, 1964).
Fluorescence Characteristics in Recognition Studies : The fluorescence properties of 5-amino salicylic acid were studied in the context of iodide recognition, providing insights into potential applications in protic/aprotic environments (Arora, Suyal, Joshi, Joshi, & Pant, 2012).
Iodine Biofortification in Plants : The effects of 5-Iodosalicylic acid on the growth, chemical composition, and iodine biofortification efficiency in lettuce were examined, revealing insights into the application of organoiodine compounds in agriculture (Smoleń, Ledwożyw-Smoleń, Halka, Sady, & Kováčik, 2017).
Effects on Antioxidant Potential in Plants : A study compared the effects of potassium iodide and iodosalicylates, including 5-Iodosalicylic acid, on the antioxidant potential and iodine accumulation in young tomato plants (Halka, Smoleń, Ledwożyw-Smoleń, & Sady, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Iodoorotic acid is Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolic pathway of pyrimidine bases, which are key components of nucleic acids.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function and leading to changes in the metabolic processes involving pyrimidine bases .
Biochemical Pathways
5-Iodoorotic acid is involved in the pyrimidine metabolic pathway . Pyrimidines are essential for the synthesis of DNA, RNA, and other critical cellular components. Any disturbance in this pathway can lead to severe metabolic and structural alterations of cells .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Given its involvement in the pyrimidine metabolic pathway, it can be inferred that it may have significant effects on nucleic acid synthesis and other cellular functions .
properties
IUPAC Name |
5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVOUXUHGRCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327578 | |
Record name | 5-IODOOROTIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoorotic acid | |
CAS RN |
17687-22-8 | |
Record name | 5-IODOOROTIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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